molecular formula C15H18N4O2 B2974926 N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}oxolane-3-carboxamide CAS No. 2034605-34-8

N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}oxolane-3-carboxamide

Cat. No.: B2974926
CAS No.: 2034605-34-8
M. Wt: 286.335
InChI Key: ANDFZVSSUZEKHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Key Features: The compound features a pyrazole core substituted at the 1-position with a methyl group and at the 3-position with a pyridin-3-yl group. A methylene bridge connects the pyrazole’s 5-position to an oxolane (tetrahydrofuran) ring, which is further functionalized with a carboxamide group at the 3-position.

The pyridine and pyrazole substituents may enhance binding affinity through π-π stacking or hydrogen bonding interactions .

Properties

IUPAC Name

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-19-13(9-17-15(20)12-4-6-21-10-12)7-14(18-19)11-3-2-5-16-8-11/h2-3,5,7-8,12H,4,6,9-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDFZVSSUZEKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}oxolane-3-carboxamide typically involves multiple steps. One common route includes the reaction of N-methyl-1-(pyridin-3-yl)methanamine with oxolane-3-carboxylic acid under specific conditions to form the desired compound . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}oxolane-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}oxolane-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole and Oxolane Moieties

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Features Potential Applications Reference
Target Compound Pyrazole-oxolane-carboxamide 1-methyl, 3-(pyridin-3-yl), 5-(oxolane-3-carboxamide) ~331.35* Dual heterocyclic system; polar carboxamide Kinase inhibitors, CNS agents
3-Methyl-N-(1,2,3-Thiadiazol-5-yl)Oxolane-2-Carboxamide Oxolane-carboxamide 3-methyl, 2-carboxamide linked to thiadiazole ~229.25 Thiadiazole replaces pyrazole-pyridine Antibacterial, antiviral
N-(3-Methyl-1,1-Dioxo-1H-Thiolan-3-yl)Cyclopropanecarboxamide Thiolan-carboxamide Cyclopropane-carboxamide, sulfone group ~261.33 Sulfone enhances metabolic stability Anti-inflammatory, protease inhibitors
1-Methyl-5-Oxopyrrolidine-3-Carboxylic Acid Pyrrolidone-carboxylic acid 1-methyl, 5-oxo 143.14 Lactam ring; carboxylic acid Intermediate in nootropic synthesis
5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde Pyrazole-carbaldehyde 3-CF₃, 5-(3-Cl-C₆H₄-S) ~320.74 Electrophilic aldehyde; lipophilic substituents Enzyme inhibitors (e.g., COX-2)

*Calculated based on molecular formula.

Functional Group Analysis

  • Pyridine vs. Thiadiazole : The target compound’s pyridin-3-yl group enhances solubility and aromatic interactions compared to thiadiazole in ’s analogue, which may confer higher metabolic stability but lower polarity .
  • Oxolane vs.

Pharmacological and Physicochemical Properties

  • Lipophilicity : The pyridin-3-yl group in the target compound likely reduces logP compared to ’s trifluoromethyl-substituted pyrazoles (e.g., CAS A1251865, logP ~5.2), enhancing aqueous solubility .
  • Bioavailability : The oxolane-carboxamide motif may improve oral absorption over pyrrolidone derivatives (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid), which are prone to rapid renal clearance .
  • Target Selectivity : Compared to ’s imidazo[4,5-b]pyridine carboximidamide derivatives, the target compound’s simpler structure may favor kinase selectivity over broad-spectrum activity .

Biological Activity

N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}oxolane-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Its structural components suggest possible interactions with various biological targets, leading to diverse therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N4OC_{15}H_{16}N_{4}O. The compound features a pyrazole ring, which is known for its biological activity, particularly in modulating receptor interactions.

PropertyValue
Molecular FormulaC15H16N4O
Molecular Weight284.31 g/mol
CAS Number2309588-84-7

Research indicates that compounds containing the pyrazole moiety can act as allosteric modulators at various receptors. Specifically, studies on related pyrazole derivatives have shown their ability to enhance or inhibit receptor activity through allosteric modulation, particularly at muscarinic acetylcholine receptors (mAChRs) .

Allosteric Modulation

The mechanism involves binding to an allosteric site on the receptor, which can alter the affinity and efficacy of endogenous ligands. For instance, compounds similar to N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}oxolane have been shown to significantly increase the binding affinity of acetylcholine at mAChRs, indicating a potential for therapeutic use in conditions such as Alzheimer's disease .

Biological Activity

Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazole compounds exhibit antimicrobial properties. The structural similarity of N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}oxolane to known antimicrobial agents positions it as a candidate for further evaluation against pathogens like Mycobacterium tuberculosis .

Neuropharmacological Effects : The compound's interaction with neurotransmitter systems suggests potential applications in treating neurodegenerative diseases. Research on related compounds indicates that they can modulate synaptic transmission and improve cognitive function by enhancing cholinergic signaling .

Case Studies and Research Findings

Recent investigations into the biological activity of pyrazole derivatives have yielded promising results:

  • Study on Muscarinic Receptors :
    • A study demonstrated that certain pyrazole derivatives could act as positive allosteric modulators (PAMs) at mAChRs, enhancing the action of acetylcholine and potentially improving cognitive function in animal models .
    • The binding affinity was quantified using radioligand assays, showing significant shifts in concentration-response curves indicative of PAM activity.
  • Antimicrobial Testing :
    • In vitro tests against various bacterial strains revealed that certain pyrazole derivatives exhibited significant antimicrobial activity, suggesting that N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}oxolane may possess similar properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.